1-(3,5-Dimethylpiperazin-1-yl)ethanone
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Overview
Description
1-(3,5-Dimethylpiperazin-1-yl)ethanone, also known by its IUPAC name 1-acetyl-3,5-dimethylpiperazine, is a chemical compound with the molecular formula C8H16N2O. It is a derivative of piperazine, a heterocyclic organic compound that consists of a six-membered ring containing two nitrogen atoms at opposite positions.
Preparation Methods
The synthesis of 1-(3,5-Dimethylpiperazin-1-yl)ethanone can be achieved through several synthetic routes. One common method involves the acetylation of 3,5-dimethylpiperazine using acetic anhydride or acetyl chloride as the acetylating agent. The reaction typically occurs under mild conditions, such as room temperature, and may require a catalyst like pyridine to facilitate the process .
Industrial production methods for this compound may involve similar acetylation reactions but on a larger scale. The choice of reagents and reaction conditions can be optimized to ensure high yield and purity of the final product .
Chemical Reactions Analysis
1-(3,5-Dimethylpiperazin-1-yl)ethanone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Common reagents used in these reactions include acids, bases, and various organic solvents. The major products formed depend on the specific reaction conditions and reagents employed .
Scientific Research Applications
1-(3,5-Dimethylpiperazin-1-yl)ethanone has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and pharmaceuticals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and as a building block for the synthesis of other compounds
Mechanism of Action
The mechanism of action of 1-(3,5-Dimethylpiperazin-1-yl)ethanone involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
1-(3,5-Dimethylpiperazin-1-yl)ethanone can be compared with other similar compounds, such as:
1-(2,5-Dimethylpiperazin-1-yl)ethanone: This compound has a similar structure but with different methyl group positions, leading to variations in its chemical and biological properties.
1-(3,5-Dimethylpiperazin-1-yl)propanone: This compound has a propanone group instead of an ethanone group, which may affect its reactivity and applications.
The uniqueness of this compound lies in its specific structural features and the resulting chemical and biological properties that distinguish it from other related compounds .
Properties
IUPAC Name |
1-(3,5-dimethylpiperazin-1-yl)ethanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2O/c1-6-4-10(8(3)11)5-7(2)9-6/h6-7,9H,4-5H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QQAIMPFDNDFHDR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(N1)C)C(=O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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